Olanexidine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'olanéxidine est un composé monobiguanide connu pour son activité bactéricide puissante. Il est principalement utilisé comme agent antiseptique dans les milieux cliniques pour prévenir les infections en réduisant le nombre de micro-organismes sur la peau. Le chlorhydrate d'olanéxidine est efficace contre un large éventail de bactéries, y compris les bactéries Gram-positives et Gram-négatives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate d'olanéxidine implique la liaison d'une chaîne latérale n-octyle et d'une dichlorobenzylamine par l'intermédiaire d'un pivot bis-guanidyle. Le processus commence par la réaction de la n-octylamine commerciale avec le dicyanamide de sodium en présence d'acide sulfurique concentré dans l'acétate de n-butyle en reflux .

Méthodes de production industrielle : En milieu industriel, la production du chlorhydrate d'olanéxidine suit une voie de synthèse similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Le processus implique un contrôle minutieux de la température, de la pression et du temps de réaction afin d'obtenir le résultat souhaité.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'olanéxidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'olanéxidine peut être oxydée dans des conditions spécifiques, ce qui conduit à la formation de divers produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : L'olanéxidine peut participer à des réactions de substitution, dans lesquelles l'un de ses groupes fonctionnels est remplacé par un autre.

Réactifs et conditions courants :

Réactifs d'oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réactifs de réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Réactifs de substitution : Divers agents d'halogénation et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxygénés, tandis que les réactions de substitution peuvent produire une variété de biguanides substitués .

4. Applications de la recherche scientifique

Le chlorhydrate d'olanéxidine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans les études de chimie des biguanides et de ses interactions avec divers réactifs.

Biologie : L'olanéxidine est étudiée pour ses effets sur les membranes cellulaires bactériennes et son potentiel en tant que désinfectant.

Médecine : Le composé est utilisé en milieu clinique pour prévenir les infections, en particulier dans les sites d'intervention chirurgicale et d'insertion de cathéters.

Industrie : L'olanéxidine est utilisée dans la formulation de solutions antiseptiques pour les produits de santé et d'hygiène.

5. Mécanisme d'action

Le mécanisme d'action du chlorhydrate d'olanéxidine implique plusieurs étapes :

Interaction avec les molécules de surface bactériennes : L'olanéxidine interagit avec le lipopolysaccharide et l'acide lipoteichoïque à la surface des bactéries.

Disruption des membranes cellulaires : Le composé perturbe l'intégrité des membranes cellulaires bactériennes, ce qui entraîne une augmentation de la perméabilité.

Fuite des composants intracellulaires : La perturbation de la membrane provoque une fuite irréversible des composants intracellulaires, ce qui entraîne la mort cellulaire.

Dénaturation des protéines : À des concentrations plus élevées, l'olanéxidine peut dénaturer les protéines, contribuant ainsi davantage à ses effets bactéricides.

Applications De Recherche Scientifique

Medical Applications

Olanexidine hydrochloride is primarily utilized as a topical antiseptic . Its bactericidal efficacy makes it suitable for:

- Preoperative Skin Disinfection : It is employed to reduce the risk of surgical site infections (SSIs) by effectively disinfecting the skin before surgical procedures. Studies indicate that olanexidine outperforms traditional antiseptics like chlorhexidine and povidone-iodine, especially in blood-contaminated conditions .

- Catheter-Related Infections : The compound is also being explored for its potential to prevent catheter-related bloodstream infections (CRBSIs). Although clinical evidence is limited, initial findings suggest that it may be more effective than existing antiseptics in preventing these infections .

Case Studies in Medical Applications

- Comparison with Traditional Antiseptics : A study compared the effectiveness of 1.5% olanexidine gluconate with 10% povidone-iodine and 1% chlorhexidine in preventing SSIs. Results showed that olanexidine was significantly more effective in blood-contaminated scenarios .

- Bactericidal Spectrum : Research demonstrated that olanexidine exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Environmental Applications

Beyond medical uses, this compound shows promise in environmental disinfection:

- Virucidal Activity : Recent studies have highlighted its effectiveness against enveloped viruses, including SARS-CoV-2, suggesting potential applications in infection control during viral outbreaks .

Industrial Applications

Olanexidine is also being researched for its potential use in:

Mécanisme D'action

The mechanism of action of olanexidine hydrochloride involves several steps:

Interaction with Bacterial Surface Molecules: Olanexidine interacts with lipopolysaccharide and lipoteichoic acid on the bacterial surface.

Disruption of Cell Membranes: The compound disrupts the integrity of bacterial cell membranes, leading to increased permeability.

Leakage of Intracellular Components: The disruption of the membrane causes irreversible leakage of intracellular components, leading to cell death.

Protein Denaturation: At higher concentrations, olanexidine can denature proteins, further contributing to its bactericidal effects.

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'olanéxidine est souvent comparé à d'autres agents antiseptiques, tels que la chlorhexidine et la povidone-iode. Bien que les trois composés soient efficaces contre un large éventail de bactéries, l'olanéxidine présente certaines propriétés uniques :

Composés similaires :

- Chlorhexidine

- Povidone-iode

- Hexachlorophène

Le chlorhydrate d'olanéxidine se distingue par son mécanisme d'action unique et son efficacité accrue contre certaines souches bactériennes résistantes .

Activité Biologique

Olanexidine hydrochloride, a monobiguanide compound, has garnered attention for its potent bactericidal properties. This article delves into its biological activity, including its mechanism of action, efficacy against various pathogens, and clinical applications.

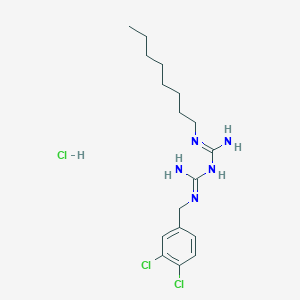

Chemical Structure and Properties

This compound is chemically designated as 1-(3,4-dichlorobenzyl)-5-octylbiguanide hydrochloride. It exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

The bactericidal activity of olanexidine is primarily attributed to its interaction with bacterial membranes. Key findings regarding its mechanism include:

- Membrane Disruption : Olanexidine binds to surface molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria, leading to membrane destabilization and leakage of intracellular contents .

- Protein Denaturation : At higher concentrations (≥160 μg/ml), it aggregates bacterial cells by denaturing proteins .

- Enhanced Membrane Permeability : The compound increases the permeability of bacterial membranes, which contributes to its bactericidal effect .

Efficacy Against Pathogens

Olanexidine has demonstrated significant efficacy against various pathogens:

- Gram-positive Bacteria : Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimal bactericidal concentrations (MBCs) reported at 869 μg/ml for Gram-positive cocci .

- Gram-negative Bacteria : Demonstrates MBCs around 434 μg/ml for Gram-negative strains .

- Comparison with Other Antiseptics : Studies indicate that olanexidine's bactericidal activity is comparable to or exceeds that of traditional antiseptics like chlorhexidine and povidone-iodine .

Clinical Applications

Olanexidine has been primarily used in surgical settings to prevent surgical site infections (SSIs) and catheter-related bloodstream infections (CRBSIs). Key clinical findings include:

- Skin Antisepsis : In clinical trials, a 1.5% aqueous solution of olanexidine was found to be more effective than 10% povidone-iodine and 1% chlorhexidine in reducing bacterial counts on skin prior to surgery .

- Limited Evidence for SSI Prevention : Although promising results have been observed, the clinical usefulness remains somewhat unclear due to the limited number of studies specifically targeting SSI prevention .

Table 1: Minimal Bactericidal Concentrations (MBC) of Olanexidine

| Bacterial Type | MBC (μg/ml) |

|---|---|

| Gram-positive Cocci | 869 |

| Gram-positive Bacilli | 109 |

| Gram-negative Bacteria | 434 |

Table 2: Comparative Efficacy of Antiseptics in Clinical Trials

| Antiseptic | Efficacy Against MRSA | Efficacy Against VRE | Notes |

|---|---|---|---|

| Olanexidine (1.5%) | High | High | More effective than CHG/PVP-I |

| Chlorhexidine (0.5%) | Moderate | Moderate | Standard antiseptic |

| Povidone-Iodine (10%) | Moderate | Moderate | Commonly used |

Case Studies

- Nagai et al. Study (2000) : Evaluated the disinfection effects of varying concentrations of olanexidine on skin before surgical procedures. Results indicated significant reductions in viable bacterial counts compared to control groups .

- Obatake et al. Study (2020) : Focused on the disinfection efficacy in pediatric patients, demonstrating favorable outcomes with olanexidine application after contamination with blood .

Propriétés

Numéro CAS |

146509-94-6 |

|---|---|

Formule moléculaire |

C17H28Cl3N5 |

Poids moléculaire |

408.8 g/mol |

Nom IUPAC |

1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrochloride |

InChI |

InChI=1S/C17H27Cl2N5.ClH/c1-2-3-4-5-6-7-10-24(16(20)21)17(22)23-12-13-8-9-14(18)15(19)11-13;/h8-9,11H,2-7,10,12H2,1H3,(H3,20,21)(H2,22,23);1H |

Clé InChI |

SSHJJLWUVGHXDL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.Cl |

SMILES canonique |

CCCCCCCCN(C(=N)N)C(=NCC1=CC(=C(C=C1)Cl)Cl)N.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Olanexidine HCl; OPB-2045; OPB 2045; OPB2045. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.